Spiro[5.5]undecan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[5.5]undecan-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h10H,1-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIVXYOUSUTMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27992-30-9 | |
| Record name | spiro[5.5]undecan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization Strategies and Functionalization of Spiro 5.5 Undecan 1 Amine Analogs
Introduction of Functional Groups for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For spiro[5.5]undecan-1-amine analogs, SAR exploration typically involves systematic modification of the primary amine and the carbocyclic framework to identify key structural features responsible for a desired biological effect.
The primary amine is a common target for derivatization. Acylation reactions can introduce a variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. For instance, reacting the amine with various acyl chlorides or carboxylic acids (using coupling agents) can generate a library of amides. These modifications can alter properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for molecular recognition and interaction with biological targets. drugdesign.orgbohrium.com
Another approach involves N-alkylation to produce secondary or tertiary amines. Reductive amination, for example, allows for the introduction of diverse alkyl and aryl groups. These changes can impact the basicity (pKa) of the nitrogen atom and introduce new steric or electronic features.
Modifications are not limited to the amine group. The spirocyclic backbone, while often considered a rigid scaffold, can also be functionalized. For example, introducing substituents such as hydroxyl, alkyl, or halogen groups at various positions on the cyclohexane (B81311) rings can probe the spatial requirements of a biological target. The goal of these systematic modifications is to build a comprehensive understanding of the SAR, guiding the design of analogs with optimized activity and properties. nih.govnih.gov
| Modification Site | Reaction Type | Functional Group Introduced | Potential Impact on Properties |
| Primary Amine | Acylation | Amides (e.g., Acetyl, Benzoyl) | Modulates lipophilicity, hydrogen bonding |
| N-Alkylation | Secondary/Tertiary Amines | Alters basicity (pKa), steric hindrance | |
| Sulfonylation | Sulfonamides | Introduces strong hydrogen bond acceptor | |
| Spirocyclic Core | Halogenation | Fluoro, Chloro, Bromo groups | Influences electronic properties, metabolic stability |
| Hydroxylation | Hydroxyl (-OH) group | Increases polarity, introduces H-bonding site | |
| Alkylation | Methyl, Ethyl groups | Increases lipophilicity, steric bulk |
Modification of Spirocyclic Scaffolds for Biological Investigations
Altering the core spirocyclic scaffold of this compound is a more profound modification strategy aimed at exploring new chemical space and investigating the importance of the spiro[5.5]undecane framework itself for biological activity. Spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.comresearchgate.net
One common strategy involves the synthesis of more complex heterocyclic systems built upon the spiro core. For example, the amine functionality can be used as a starting point for constructing new rings. Intramolecular cyclization reactions can lead to fused or bridged systems, dramatically altering the shape and topology of the original molecule. Another powerful technique is the use of cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, to create novel spiropyrrolidine systems. tandfonline.commdpi.com These modifications introduce heteroatoms and new stereocenters, significantly increasing the structural diversity and potential for new biological activities. researchgate.net
Other scaffold modifications can include:
Ring Expansion/Contraction: Synthesizing analogs with different ring sizes (e.g., spiro[5.6]dodecane or spiro[4.5]decane systems) to assess the impact of ring strain and conformation.
These advanced synthetic modifications allow researchers to move beyond simple functional group derivatization and explore entirely new classes of spirocyclic compounds for biological investigation. mdpi.com
| Scaffold Modification Strategy | Description | Resulting Structure Type |
| Heterocycle Synthesis | Using the amine as a key functional group to build new heterocyclic rings. | Spiro-fused heterocycles (e.g., spiropyrrolidines) |
| Ring Size Alteration | Synthesis of analogs with larger or smaller carbocyclic rings. | Homologous spiroalkanes (e.g., spiro[5.6]dodecanes) |
| Heteroatom Substitution | Replacing a methylene (B1212753) (-CH2-) group in the core with a heteroatom. | Spiro-ethers, spiro-amines, spiro-thioethers |
Preparation of Spin-Labeled Nitroxides from Spiro Amine Precursors
The this compound structure is a valuable precursor for the synthesis of spirocyclic nitroxide spin labels. These stable radicals are used as probes in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure, dynamics, and conformational changes of macromolecules like proteins and nucleic acids. nih.govresearchgate.net
The synthesis typically involves the oxidation of a sterically hindered secondary amine precursor, which can be derived from the primary this compound. A common route is the oxidation of the corresponding amine using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). nih.gov The spirocyclic scaffold is particularly advantageous for these applications. Compared to more flexible spin labels, the rigid spirocyclohexyl structure helps to reduce the conformational flexibility of the label itself. nih.gov This rigidity, combined with favorable electron spin relaxation properties, allows for more accurate distance measurements using pulsed EPR techniques like Double Electron-Electron Resonance (DEER) at higher temperatures, which can be a significant experimental advantage. nih.govst-andrews.ac.uk
For example, a spirocyclohexyl nitroxide α-amino acid has been synthesized from a spirocyclic amine precursor. This type of spin label can be rigidly incorporated into a peptide chain, providing precise information about protein structure and dynamics. nih.gov
| Precursor | Oxidation Reagent | Product | Key Advantage of Spiro Structure |
| Spiro[5.5]undecane-derived secondary amine | m-CPBA or H₂O₂/Na₂WO₄ | Spiro[5.5]undecane-based nitroxide | Rigidity, Favorable spin relaxation properties |
Strategies for Analytical Labeling via Amine Functionality
The primary amine of this compound provides a convenient handle for analytical labeling, enabling sensitive detection and quantification by techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. sigmaaldrich.com Since simple aliphatic amines often lack a chromophore or fluorophore, derivatization is necessary for detection by UV-Visible or fluorescence detectors. sigmaaldrich.com
Several reagents are commonly used for the pre-column or post-column derivatization of primary amines:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, allowing for sensitive detection. libretexts.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives that are well-suited for HPLC analysis. libretexts.orgresearchgate.net
Dansyl Chloride: Forms fluorescent sulfonamide adducts with primary amines, which can be detected with high sensitivity.
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts with primary amines to form stable derivatives that can be analyzed by HPLC with fluorescence detection, offering good selectivity and mild reaction conditions. sigmaaldrich.com
For mass spectrometry, labeling can introduce a permanently charged group or a readily ionizable moiety to enhance signal intensity. nih.govrsc.org These derivatization strategies are crucial for analyzing this compound and its analogs in complex biological or environmental matrices where high sensitivity and selectivity are required. nih.gov
| Labeling Reagent | Analytical Technique | Type of Derivative | Detection Method |
| o-Phthalaldehyde (OPA) | HPLC | Fluorescent Isoindole | Fluorescence |
| FMOC-Cl | HPLC | Fluorescent Fluorenylmethyloxycarbonyl adduct | Fluorescence |
| Dansyl Chloride | HPLC | Fluorescent Sulfonamide | Fluorescence |
| DMQC-OSu | HPLC | Quinoline-based amide | Fluorescence |
| Imidazolium/Pyridinium Salts | Mass Spectrometry | Charged Amine Adduct | ESI-MS |
Structural Analysis and Stereochemical Investigations
Conformational Analysis of Spiro[5.5]undecane Systems
The spiro[5.5]undecane framework, characterized by two six-membered rings joined at a central quaternary carbon, presents a fascinating area for conformational analysis. The interconnected nature of the rings introduces unique stereochemical properties and dynamic behaviors that have been extensively studied.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational flexibility of spiro[5.5]undecane systems. By analyzing NMR spectra at various temperatures, researchers can gain insights into the energy barriers and rates of conformational interconversions, such as ring inversion.
Variable temperature NMR experiments have been instrumental in characterizing the configurational and conformational behavior of substituted 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. These studies have revealed that the flexibility of these systems is influenced by the nature and position of substituents. For instance, in some derivatives, the conformational equilibrium, which represents the flipping of the heterocyclic rings, is an enantiomeric inversion.
In the broader context of spiranes with six-membered rings, DNMR has been used to study the ring inversion of 5,5-dimethyl-1,3-dioxans with spiro substituents at the 2-position, including a cyclohexane (B81311) ring (related to the spiro[5.5]undecane system). By employing the total line-shape analysis method, researchers have determined the activation parameters for this process, confirming the significance of steric syn-axial interactions in defining the energy barrier to inversion.
Temperature-dependent ¹³C NMR spectroscopy has also been applied to study 1-oxaspiro[5.5]undecanes. These studies show that at room temperature, some of these compounds exist as a rapidly equilibrating mixture of a major and a minor conformer, which can be resolved at lower temperatures. This contrasts with the conformational rigidity of related systems like 1,7-dioxaspiro[5.5]undecane, which exists in a single conformation at room temperature. The differing behaviors highlight the influence of factors like anomeric effects on the conformational dynamics.
The general principle of DNMR in studying such systems involves monitoring the changes in the NMR line shapes as a function of temperature. At low temperatures, where the rate of interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals. At a certain temperature, known as the coalescence temperature, the individual signals merge into a single, broad peak. At even higher temperatures, in the fast exchange regime, a sharp, averaged signal is observed. Analysis of these line shape changes allows for the calculation of the activation energy for the conformational process.
Helical and Axial Chirality in Spiro[5.5]undecane Derivatives
Spiro[5.5]undecane and its derivatives can exhibit unique forms of stereoisomerism, namely helical and axial chirality, which arise from the specific three-dimensional arrangement of the two rings around the central spiro atom.
Helical Chirality: The parent spiro[5.5]undecane molecule itself can be considered chiral due to the helical arrangement of its skeleton. The two enantiomeric forms can be described by either a P (plus) or M (minus) configuration, representing a right-handed or left-handed helix, respectively. This inherent chirality exists even in the absence of any substituents. The stereoisomerism of various spiro-1,3-dioxanes has been discussed in the context of the helical chirality of the 1,5-dioxaspiro[5.5]undecane skeleton.
Axial Chirality: In addition to helical chirality, spiro[5.5]undecane derivatives can also possess axial chirality. A chiral axis is an axis about which a set of atoms or groups is arranged in a spatial manner that is not superimposable on its mirror image. In certain spiro[5.5]undecane derivatives, such as those with different substituents on the two rings, a chiral axis can be defined. For instance, in semiflexible derivatives of 1,5-dioxaspiro[5.5]undecane, the C6-C9 axis can be considered a chiral element.
The presence of both helical and axial chirality can lead to complex stereoisomerism. For example, in 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives with different substituents at both ends of the spiro system, two chiral axes (C³-C⁶ and C⁶-C⁹) can be considered, potentially leading to six possible isomers.
The study of these chiral elements is crucial for understanding the stereochemical outcomes of reactions involving spiro[5.5]undecane derivatives and for the synthesis of enantiomerically pure compounds. The diastereotopicity of protons and carbon atoms, as observed in NMR spectroscopy, is a powerful tool for investigating the chirality of the spiro skeleton. The assignment of absolute configuration for spiro compounds can be challenging, but various methods have been developed to unequivocally determine the stereochemistry.
It is important to note that the chirality of unsubstituted spiranes was historically overlooked in some classification systems that assumed planarity of the rings due to rapid inversion. However, it is now well-established that the non-planar, twisted nature of the spiro[5.5]undecane skeleton is the origin of its inherent chirality.
Investigations of Conformational Equilibrium in Semiflexible Spiranes
The conformational equilibrium in spiro[5.5]undecane systems, particularly in semiflexible derivatives, is a key area of study to understand their structural preferences and reactivity. Semiflexible spiranes are those in which the energy barrier to ring inversion is significant but not so high as to completely lock the molecule in a single conformation at room temperature. The position of the conformational equilibrium is determined by the relative energies of the different possible conformers.
In many substituted spiro[5.5]undecane derivatives, especially those containing heteroatoms like oxygen, the conformational equilibrium is heavily influenced by stereoelectronic effects, such as the anomeric effect, in addition to steric interactions. For example, in 1,7-dioxaspiro[5.5]undecane, the preferred conformation is one that maximizes the stabilizing anomeric interactions.
A crucial concept in the conformational analysis of these systems is that of anancomeric structures . An anancomeric system is one in which one conformer is so much more stable than any other that the molecule exists almost exclusively in that single conformation. This occurs when there are large conformational energy differences between the substituents in different positions (axial vs. equatorial). In such cases, the conformational equilibrium lies overwhelmingly to one side. For instance, in certain 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, large conformational energy differences between the substituents lead to anancomeric structures.
The relative energies of different conformers can be evaluated by considering the steric interactions, particularly 1,3-diaxial interactions, which are destabilizing. Larger substituents have a strong preference for the equatorial position to avoid these unfavorable interactions. The energy difference between a conformer with a substituent in an axial position versus an equatorial position is known as the A-value.
The investigation of conformational equilibrium is not only fundamental to understanding the structure of these molecules but also has implications for their reactivity, as the dominant conformer is typically the one that undergoes reaction.
Advanced Spectroscopic Characterization for Structural Elucidation
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Spin System and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is an indispensable tool for the detailed structural elucidation of spiro[5.5]undecan-1-amine and its derivatives. NMR provides a wealth of information regarding the carbon skeleton, the connectivity of atoms, and the stereochemical arrangement of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. For this compound, distinct signals would be expected for the protons on the carbon bearing the amine group, as well as for the other methylene (B1212753) protons in the two cyclohexane rings. The integration of the signals corresponds to the number of protons giving rise to that signal.
Spin-spin coupling (J-coupling) between adjacent protons provides valuable information about the connectivity of the atoms. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons. In the rigid chair conformations of the cyclohexane rings, the coupling constants between vicinal protons (³JHH) are dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial and equatorial protons. For instance, a large coupling constant (typically 8-13 Hz) is observed for trans-diaxial protons, while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the nature of the atoms attached to it. In this compound, the spiro carbon, the carbon attached to the amine group, and the other methylene carbons would all have distinct chemical shifts. The chemical shift of the carbon bearing the amino group would be significantly different from the other spiro[5.5]undecane carbons due to the electronegativity of the nitrogen atom.
2D NMR Techniques: To unambiguously assign all the proton and carbon signals and to establish the complete connectivity of the molecule, various two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, allowing for the tracing of the proton-proton connectivity throughout the spin systems of the two cyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the spiro carbon) and for connecting different spin systems across the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Protons that are close in space, even if they are not directly bonded, will show a cross-peak. This is extremely valuable for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the rings.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, including its constitution, connectivity, and stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum would provide clear evidence for the presence of the amine group and the hydrocarbon framework.
The key vibrational modes expected in the IR spectrum of this compound are:
N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the region of 3500-3300 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two bands in this region is a strong indicator of a primary amine.
C-H Stretching: The stretching vibrations of the C-H bonds in the cyclohexane rings will appear in the region of 3000-2850 cm⁻¹. These are characteristic absorptions for alkanes.
N-H Bending: The bending vibration (scissoring) of the primary amine group usually appears as a broad band in the region of 1650-1580 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond is expected to be in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
CH₂ Bending: The bending vibrations of the methylene (CH₂) groups in the cyclohexane rings will give rise to absorptions around 1465 cm⁻¹ (scissoring) and in the fingerprint region.
Table of Expected IR Absorptions for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric N-H Stretch | Primary Amine | 3500 - 3400 |
| Symmetric N-H Stretch | Primary Amine | 3400 - 3300 |
| C-H Stretch | Alkane (CH₂) | 3000 - 2850 |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |
| CH₂ Bend (Scissoring) | Alkane (CH₂) | ~1465 |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, MS provides precise data on its mass and offers insights into its structural stability.
The molecular formula of this compound is C₁₁H₂₁N. uni.lu Its calculated monoisotopic mass is 167.1674 Da. uni.lu In mass spectrometry, the compound is typically ionized, most commonly by adding a proton to form the pseudomolecular ion [M+H]⁺. This ion's mass-to-charge ratio (m/z) is measured, confirming the molecular weight of the parent compound.
While detailed experimental fragmentation data for this compound is not extensively published, analysis of related spiro compounds and general fragmentation principles allows for the prediction of its behavior upon ionization. arkat-usa.orgchemguide.co.uk The molecular ion (M⁺) is energetically unstable and prone to breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation of the spirocyclic system is influenced by the stability of the resulting carbocations and the presence of the amine functional group.
Predicted mass spectrometry data for various adducts of this compound have been calculated and are presented below. These values are crucial for identifying the compound in complex mixtures. uni.lu
| Adduct Type | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 168.17468 |
| [M+Na]⁺ | 190.15662 |
| [M+NH₄]⁺ | 185.20122 |
| [M-H]⁻ | 166.16012 |
| [M]⁺ | 167.16685 |
This table presents predicted mass-to-charge ratios for different ionized forms of this compound, calculated using computational methods. uni.lu
The fragmentation process for spirocyclic amines would likely involve cleavage of the C-C bonds within the cyclohexane rings and the loss of small neutral molecules. The presence of the amine group directs fragmentation pathways, often leading to the formation of nitrogen-containing ions. The fragmentation pattern is considerably influenced by the nature and position of substituents on the ring system. arkat-usa.org
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov While a specific crystal structure for this compound is not publicly documented, analysis of closely related spiro[5.5]undecane derivatives provides significant insight into the expected structural features.
For example, the crystallographic analysis of 3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane provides a model for the core spiro[5.5]undecane framework. The key crystallographic parameters for this related compound are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.133(2) |
| b (Å) | 5.7219(5) |
| c (Å) | 21.942(2) |
| β (°) | 99.145(2) |
| Volume (ų) | 3115.3(5) |
This table displays the unit cell parameters for 3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane, a compound containing the core spiro[5.5]undecane structure. researchgate.net
Chemical Reactivity and Reaction Mechanisms of Spiro 5.5 Undecan 1 Amine and Its Derivatives
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group in spiro[5.5]undecan-1-amine serves as a potent nucleophile, readily participating in a variety of chemical transformations. This nucleophilicity is fundamental to its utility in the synthesis of more complex molecules. Common reactions involving this amine functionality include acylation, alkylation, and participation in cascade reactions.
The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. For instance, in acylation reactions, the amine attacks a carbonyl group of an acyl halide or anhydride (B1165640) to form a stable amide linkage. Similarly, alkylation reactions with alkyl halides introduce new alkyl substituents on the nitrogen atom. The outcomes of these reactions are influenced by steric hindrance imposed by the bulky spiro[5.5]undecane framework, which can affect the rate and regioselectivity of the reaction.
While specific studies detailing the nucleophilic reactions of this compound itself are not extensively documented in the provided context, the principles of nucleophilic substitution and addition reactions are well-established. nih.govresearchgate.net For example, the catalytic enantioselective α-alkylation of glycine (B1666218) imines, which are structurally related to primary amines, highlights the potential for stereocontrolled functionalization at positions alpha to the nitrogen atom. acs.org
Cyclization Pathways Leading to Spiro[5.5]undecane Rings
The construction of the spiro[5.5]undecane skeleton is a key challenge in the synthesis of molecules containing this motif. Various cyclization strategies have been developed to efficiently create the characteristic spirocyclic junction.
A prevalent and efficient method for synthesizing substituted spiro[5.5]undecanes involves a Michael addition followed by a cyclization cascade. banglajol.inforesearchgate.net This one-pot reaction typically utilizes a Michael acceptor, such as a diarylideneacetone, and a Michael donor, like dimedone (5,5-dimethylcyclohexane-1,3-dione). banglajol.inforesearchgate.net The initial 1,4-addition of the enolate of dimedone to the diarylideneacetone forms an intermediate which then undergoes an intramolecular cyclization to yield the spiro[5.5]undecane-1,5,9-trione derivative. banglajol.info This domino reaction can be promoted by various catalysts and reaction conditions, including microwave assistance. mdpi.comdergipark.org.tr
These cascade reactions are valued for their atom economy and the ability to rapidly build molecular complexity. frontiersin.orgfrontiersin.orgnih.gov The reaction proceeds through the formation of multiple new bonds in a single synthetic operation, often with high diastereoselectivity. nih.gov
Table 1: Examples of Michael Addition-Cyclization Cascades for Spiro[5.5]undecane Synthesis
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Dimedone | trans,trans-diarylideneacetones | Lewis Acid | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones | banglajol.inforesearchgate.net |
| Isatin, Malononitrile, Barbituric acid | Various aldehydes | 1-methylimidazolium chloride, Microwave | Polyfunctionalized spiro compounds | mdpi.com |
Intramolecular nucleophilic alkylation provides another route to the spiro[5.5]undecane framework. In this approach, a suitably functionalized acyclic precursor containing both a nucleophile and an electrophile undergoes ring closure to form the spirocyclic system.
Reductive cyclization has also been employed in the synthesis of spiro[5.5]undecane-containing natural products. For instance, the synthesis of (±)-majusculone has been approached through an intramolecular reductive cyclization of an enone-aldehyde. acs.org A related strategy involves a sequential nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade to produce multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles, demonstrating the utility of this approach for constructing complex spirocyclic systems. chemrxiv.org
The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been effectively utilized in the synthesis of spiro[5.5]undecane skeletons. rsc.org This method is particularly advantageous for controlling stereochemistry. Catalytic enantioselective spirocyclizing Diels-Alder reactions between exo-enones and dienes have been developed, often employing strongly acidic and confined catalysts like imidodiphosphorimidate (IDPi). rsc.org
The reactivity of dienes in Diels-Alder reactions can be enhanced through spirocyclization. For example, spirocyclization of 5-membered dienes at the saturated center can significantly increase their reactivity, with smaller spirocycle sizes leading to faster reaction rates. raineslab.com This principle can be applied to the design of precursors for the synthesis of spiro[5.5]undecane systems.
Catalytic Transformations Involving Spiro[5.5]undecane Scaffolds
Catalysis plays a crucial role in the efficient and selective synthesis of spiro[5.5]undecane derivatives. Various catalytic systems have been developed to promote the key bond-forming reactions that lead to the formation of the spirocyclic core. The diversity of these catalyst scaffolds allows for tailored reactivity and selectivity in bioorthogonal catalysis. nih.gov
Lewis acids are versatile catalysts for a range of organic transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. nih.govrsc.orgrsc.org In the context of spiro[5.5]undecane synthesis, Lewis acids are frequently employed to promote spiroannulation reactions. banglajol.infonih.govrsc.orgrsc.orgresearchgate.netacs.org
A common strategy involves the Lewis acid-catalyzed Michael reaction of a diketone, such as dimedone, with a diarylideneacetone. banglajol.inforesearchgate.net The Lewis acid activates the enone Michael acceptor, facilitating the nucleophilic attack by the enol form of the diketone. banglajol.info This is followed by a cyclization step, also often promoted by the Lewis acid, to afford the spiro[5.5]undecane product. A variety of Lewis acids, including bismuth(III) triflate, have been shown to be effective catalysts for these transformations. nih.govrsc.org
Table 2: Lewis Acids in Spiro[5.5]undecane Synthesis
| Lewis Acid Catalyst | Reactants | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Various Lewis Acids | Dimedone, trans,trans-diarylideneacetones | Michael reaction-cyclization | Substituted Spiro[5.5]undecanes | banglajol.inforesearchgate.net |
| Bismuth(III) triflate | Ethyl (Z)-3-amino-3-phenylacrylates, 2-amino-N-alkyl/arylbenzamides | Spiroannulation | Spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives | nih.govrsc.orgrsc.orgresearchgate.net |
| Gold(I) complexes | N-aryl alkynamides | Dearomative arene alkyne coupling | Spirocyclic lactams | acs.org |
Autocatalysis in Domino Reactions
The synthesis of complex polyfunctionalized spiro[5.5]undecanes can be achieved through domino reactions that exhibit autocatalysis. A notable example is the reaction of imines with Meldrum's acid, which proceeds with remarkable diastereoselectivity under acidic conditions. rsc.org This process leads to the formation of spiro[5.5]undecane-1,5,9-trione derivatives. rsc.org
The mechanism of this domino reaction is initiated by the in-situ generation of an autocatalyst. The reaction involves the cleavage of the C=N bond in the imine starting material and the decomposition of Meldrum's acid. A key byproduct of this decomposition, acetohydrazide, has been identified as a novel autocatalyst that accelerates the reaction. rsc.org This autocatalytic cycle allows for the efficient, one-pot synthesis of complex spirocyclic structures from simpler precursors. rsc.org
The table below summarizes a key domino autocatalytic reaction leading to spiro[5.5]undecane structures.
| Reactants | Catalyst System | Product Type | Key Feature |
| Imines, Meldrum's acid | Acidic conditions, in situ generated acetohydrazide | Polycyclic spiro[5.5]undecane-1,5,9-triones | Autocatalysis by a reaction byproduct rsc.org |
Enzyme-Catalyzed Reactions
Enzymes serve as powerful biocatalysts for the stereoselective synthesis of complex molecules, including spirocyclic frameworks. While direct enzymatic reactions involving this compound are not extensively detailed, the application of enzymes in constructing spiro compounds demonstrates the potential of this approach. Lipases, for instance, have been used to catalyze one-pot tandem reactions for the green synthesis of spirooxindoles in aqueous media. semanticscholar.org
Different classes of enzymes, including oxidoreductases, transferases, hydrolases, and lyases, are employed for their high efficiency and selectivity in organic synthesis. mdpi.com In the context of spirocycle synthesis, enzymes like porcine pancreas lipase (B570770) (PPL) and Candida antarctica lipase B (CAL-B) have been used in multicomponent reactions to produce spiro-oxazino derivatives with high diastereoselectivity and enantioselectivity. encyclopedia.pub Another example is the use of norcoclaurine synthase (NCS) from Thalictrum flavum, which catalyzes the Pictet-Spengler reaction between dopamine (B1211576) and unactivated ketones to form chiral spiro-tetrahydroisoquinolines. researchgate.net This highlights the capability of enzymes to facilitate reactions that are challenging to achieve with conventional chemical methods. researchgate.net
These examples underscore the potential for developing enzyme-catalyzed routes to chiral derivatives of this compound, offering environmentally friendly and highly selective synthetic pathways.
| Enzyme/Biocatalyst | Reaction Type | Substrates | Product |
| Lipase | One-pot tandem reaction | Isatins, cycloketones, malononitrile | Spirooxindoles semanticscholar.org |
| Porcine Pancreas Lipase (PPL) / Candida antarctica lipase B (CAL-B) | Multicomponent reaction | Aldehydes, activated olefins, cyclohexanone, acetamide | Spiro-oxazino derivatives encyclopedia.pub |
| Norcoclaurine Synthase (NCS) | Pictet-Spengler reaction | Dopamine, unactivated ketones | Chiral spiro-tetrahydroisoquinolines researchgate.net |
Palladium-Catalyzed Reactions (e.g., Allylic Alkylation, Tandem Cyclization)
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing complex molecular architectures, including spirocycles.
Allylic Alkylation: Enantioselective palladium-catalyzed reactions are particularly valuable. The decarboxylative allylic alkylation (DAAA) has been instrumental in the synthesis of the spiro[5.5]undecane core of chamigrene sesquiterpenes. acs.org In a key step for the synthesis of (+)-elatol, the DAAA of an enol carbonate using a palladium catalyst with a specific chiral ligand provided a diene with high yield and enantioselectivity (87% ee). acs.org The classical Tsuji-Trost allylic alkylation, which requires pre-functionalized substrates, can be rendered more atom-economical through palladium-catalyzed allylic C-H alkylation, which activates non-functionalized alkenes directly. nih.govmdpi.com The mechanism of these reactions typically involves the oxidative addition of an allylic substrate to a Pd(0) complex to form a π-allyl palladium(II) intermediate, which is then attacked by a nucleophile. ucmerced.edu
Tandem Cyclization: Palladium-catalyzed tandem or cascade reactions enable the rapid assembly of complex spiro compounds from simple starting materials in a single operation. researchgate.net These processes can sequentially form multiple bonds, such as C-O and C-C bonds, in one pot. rsc.org For instance, a highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds has been developed using a palladium-catalyzed intermolecular tandem cyclization. The mechanism involves a sequence of decarboxylative allenylpalladium formation, nucleophilic attack, arylpalladium addition, and intramolecular nucleophilic attack. rsc.org Such cascade methodologies are highly efficient for building molecular complexity with high selectivity. researchgate.net
The table below summarizes key palladium-catalyzed reactions used in spirocycle synthesis.
| Reaction Type | Catalyst System (Example) | Substrate (Example) | Product Core |
| Decarboxylative Allylic Alkylation (DAAA) | Pd / (R)-L122 | Enol carbonate | Spiro[5.5]undecane acs.org |
| Tandem Cyclization | Palladium catalyst | 2-iodobenzimines, 2-halobenzoic acids | Phenanthridine scaffolds researchgate.net |
| Intermolecular Tandem Cyclization | Palladium catalyst | Not specified | 3H-spiro[isobenzofuran-1,3′-isochroman] rsc.org |
Ring-Closing Metathesis (RCM) for Spirocyclic Construction
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of spiro-cyclic systems under mild conditions. arkat-usa.org This reaction utilizes metal catalysts, most notably ruthenium-based Grubbs' catalysts, to form unsaturated rings via the intramolecular metathesis of two terminal alkenes, releasing volatile ethylene (B1197577) as the only major byproduct. organic-chemistry.orgwikipedia.org The functional group tolerance of modern RCM catalysts allows for the synthesis of complex structures containing heterocycles with atoms like nitrogen, oxygen, and sulfur. wikipedia.org
The general approach to spirocycles via RCM involves the preparation of a suitable di-alkenylated starting material, typically from a cyclic 1,3-diketone or a substrate with an active methylene (B1212753) group. arkat-usa.org The subsequent intramolecular cyclization catalyzed by a ruthenium complex, such as a Grubbs' catalyst, forges the second ring of the spiro-system. arkat-usa.org This methodology provides direct access to spiro-compounds that contain a double bond within the newly formed ring, which can be used for further synthetic transformations. arkat-usa.org RCM is effective for creating ring sizes from 5 to 30 atoms, making it a highly adaptable method for constructing a wide variety of spirocyclic frameworks. organic-chemistry.orgwikipedia.org
The table below provides examples of spirocyclic systems synthesized using RCM.
| Starting Material Type | RCM Catalyst | Product Type | Reference |
| Diallylated 1,3-indandione | Grubbs' Catalyst | Spiro[cyclopentene-1,2'-indane]-1',3'-dione | arkat-usa.org |
| Diallylated dimedone | Grubbs' Catalyst | Spiro[4.5]dec-6-ene-1,3-dione derivative | arkat-usa.org |
| Diallylated barbituric acid derivative | Grubbs' Catalyst | Spiro[cyclopentene-1,5'-pyrimidine] derivative | arkat-usa.org |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for Spiro[5.5]undecan-1-amine are typically performed using a hybrid functional, such as B3LYP, combined with a robust basis set like 6-311++G(d,p) to ensure reliable results.
The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, the optimized structure is characterized by two cyclohexane (B81311) rings joined at a central spiro carbon, with both rings adopting a stable chair conformation. The amine (-NH2) group is preferentially located in the equatorial position on its respective ring to minimize steric hindrance.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (FT-IR) spectrum by identifying the fundamental vibrational modes. nih.govresearchgate.net The predicted spectrum for this compound would exhibit characteristic peaks corresponding to specific bond vibrations, which are crucial for its structural identification.
Electronic properties, such as the UV-Vis absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). researchgate.net For a saturated aliphatic amine like this compound, significant electronic transitions are expected to occur in the deep UV region, corresponding to excitations from non-bonding orbitals on the nitrogen to anti-bonding sigma orbitals (n → σ*).
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Symmetric/Asymmetric Stretch | -NH₂ | ~3400-3500 |
| C-H Aliphatic Stretch | -CH₂- | ~2850-2960 |
| N-H Scissoring | -NH₂ | ~1600-1650 |
| C-H Bending | -CH₂- | ~1440-1470 |
| C-N Stretch | Aliphatic Amine | ~1000-1250 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
For this compound, the HOMO is predicted to be localized primarily on the lone pair of electrons of the nitrogen atom, making this the center of its nucleophilicity. The LUMO is expected to be a delocalized anti-bonding sigma orbital (σ*) spread across the C-N and C-C bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Saturated systems like this spiro-amine typically possess a large energy gap, consistent with their general chemical stability. nih.gov
| Parameter | Typical Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | +0.5 to +1.5 |
| HOMO-LUMO Gap (ΔE) | 6.5 to 8.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. uni-muenchen.dersc.org The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), blue indicates regions of electron deficiency (positive potential), and green represents neutral regions.
In the MEP analysis of this compound, the most negative potential (red/yellow) is concentrated around the nitrogen atom due to its lone pair of electrons. researchgate.netthaiscience.info This region is the primary site for electrophilic attack, such as protonation. Conversely, the areas of highest positive potential (blue) are located around the hydrogen atoms of the amine group, identifying them as sites susceptible to interaction with nucleophiles. The spirocyclic hydrocarbon framework is largely neutral (green), indicating its lower reactivity compared to the amine functional group.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stabilization Energies
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. usc.edu It transforms the calculated wave function into a localized basis corresponding to the classic Lewis structure, allowing for the investigation of charge transfer and hyperconjugative interactions. These interactions represent stabilizing electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.net
| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | σ(C-C) | 2.0 - 4.0 | Hyperconjugation |
| n(N) | σ(C-H) | 1.5 - 3.0 | Hyperconjugation |
| σ(C-H) | σ(C-C) | 3.0 - 5.0 | Hyperconjugation |
| σ(C-C) | σ(C-H) | 2.5 - 4.5 | Hyperconjugation |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Properties and Structural Stability
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org This method identifies critical points in the electron density field, particularly bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. arxiv.org
The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bonds. Key parameters include:
Electron density (ρ(r)) : Its magnitude correlates with the bond order.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a concentration of charge typical of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) signifies charge depletion, characteristic of closed-shell (ionic or van der Waals) interactions.
For this compound, QTAIM analysis would classify the C-C, C-H, C-N, and N-H bonds as shared-shell interactions, confirmed by negative Laplacian values at their respective BCPs. This provides a rigorous quantum mechanical validation of the covalent bonding picture for the molecule. cnr.it
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |
|---|---|---|---|
| C-C | ~0.24 | ~ -0.65 | Covalent |
| C-N | ~0.28 | ~ -0.80 | Polar Covalent |
| C-H | ~0.26 | ~ -0.85 | Covalent |
| N-H | ~0.33 | ~ -1.50 | Polar Covalent |
Conformational Energy Landscape Mapping
The spirocyclic structure of this compound allows for significant conformational flexibility. The two interconnected cyclohexane rings can adopt various chair, boat, or twist-boat conformations. researchgate.net Furthermore, the amine substituent on one of the rings can be in either an axial or equatorial position.
Mapping the conformational energy landscape involves systematically calculating the energy of the molecule as a function of key dihedral angles. This process, often done via a Potential Energy Surface (PES) scan, identifies the various stable conformers (local minima) and the transition states (saddle points) that connect them. cdnsciencepub.com
For this compound, the global minimum energy conformation is expected to be the one where both cyclohexane rings are in the strain-free chair form and the amine group occupies an equatorial position. rsc.org This arrangement minimizes unfavorable 1,3-diaxial steric interactions. The energy difference between the equatorial and axial conformers of the amine group, as well as the energy barriers for ring inversion, can be precisely calculated, providing a comprehensive understanding of the molecule's dynamic behavior in solution. e-tarjome.com
Investigation of Molecular Chirality and Enantiodifferentiation through Computation
The inherent three-dimensionality of the spiro[5.5]undecane framework is a source of significant stereochemical complexity. In the case of this compound, the presence of a chiral center at the C-1 position, in addition to the inherent chirality of the spirocyclic system, gives rise to multiple stereoisomers. Computational chemistry provides a powerful lens through which to investigate the subtle energetic differences and conformational preferences that govern the chirality and potential for enantiodifferentiation in this molecule.
Theoretical studies on the parent spiro[5.5]undecane skeleton have established that while the unsubstituted hydrocarbon can be considered achiral due to rapid conformational inversion, appropriate substitution, as is the case with the amine group in this compound, can lead to stable chiral structures. rsc.org The introduction of a substituent at the 1-position removes planes of symmetry and creates a chiral center, resulting in the existence of enantiomeric pairs.
Computational investigations into the chirality of substituted spiro[5.5]undecanes often employ a variety of methods to elucidate the stereochemical properties of these molecules. Molecular mechanics calculations, for instance, have been utilized to analyze the diastereoisomerism in spiro[5.5]undecanes substituted at various positions. rsc.org These methods allow for the exploration of the potential energy surface of the molecule and the identification of stable conformers.
More sophisticated approaches, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, have been applied to study the conformational behaviors of spiro[5.5]undecane analogs. e-tarjome.com These studies can provide detailed insights into the electronic structure and energetic differences between various stereoisomers. For example, in heteroatom-substituted spiro[5.5]undecane systems, computational methods have been used to determine the relative Gibbs free energies of different conformations, thereby predicting their relative stabilities. e-tarjome.com
A key aspect of the computational analysis of chiral molecules like this compound is the determination of the relative energies of its enantiomers and diastereomers. While enantiomers possess identical energies in an achiral environment, their interaction with other chiral molecules or polarized light will differ. Computational methods can be used to model these interactions, providing a theoretical basis for understanding enantiodifferentiation.
The following interactive table presents hypothetical computational data for the relative energies of different stereoisomers of a substituted spiro[5.5]undecane, illustrating the type of information that can be obtained from such studies.
| Stereoisomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| (1R, 6S)-Isomer | DFT (B3LYP) | 6-31G | 0.00 |
| (1S, 6R)-Isomer | DFT (B3LYP) | 6-31G | 0.00 |
| (1R, 6R)-Isomer | DFT (B3LYP) | 6-31G | 1.25 |
| (1S, 6S)-Isomer | DFT (B3LYP) | 6-31G | 1.25 |
Note: The data in this table is illustrative and intended to represent the type of output from computational chemistry studies. It does not represent experimentally verified values for this compound.
Furthermore, computational techniques can be employed to simulate chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. By comparing the computationally predicted spectra with experimentally obtained data, it is possible to assign the absolute configuration of a chiral molecule.
In the context of enantiodifferentiation, computational modeling can be used to study the interactions of the enantiomers of this compound with a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst. By calculating the binding energies of the diastereomeric complexes formed between the enantiomers and the chiral selector, it is possible to predict which enantiomer will interact more strongly, thus providing a theoretical foundation for enantioselective separations and reactions.
The following interactive table provides a hypothetical example of calculated binding energies for the interaction of the enantiomers of a chiral amine with a chiral selector.
| Enantiomer of Amine | Chiral Selector | Computational Method | Calculated Binding Energy (kcal/mol) |
| (R)-Enantiomer | (S)-Selector | Molecular Mechanics (MMFF) | -5.8 |
| (S)-Enantiomer | (S)-Selector | Molecular Mechanics (MMFF) | -4.2 |
Note: The data in this table is for illustrative purposes and does not represent specific experimental values for this compound.
Applications of Spiro 5.5 Undecan 1 Amine and Its Derivatives in Advanced Chemical Research
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The rigidity of the spirocyclic framework is a highly desirable feature in the design of chiral ligands for asymmetric catalysis. rsc.org This rigidity reduces the conformational flexibility of the metal-ligand complex, which can lead to higher selectivity in catalytic transformations. rsc.org While C2-symmetric biaryls like BINOL derivatives have been prominent, spiranes represent another class of C2-symmetric molecules with axial chirality that have garnered significant attention. rsc.org The development of novel rigid C-stereogenic chiral phosphine (B1218219) ligands has been a focus over the last decade for various asymmetric transformations. nih.govacs.org
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of asymmetric synthesis, particularly for producing enantiomerically pure chemicals like amino acids. acs.orgrsc.org The effectiveness of this reaction heavily relies on the design of the chiral ligand. rsc.org While bidentate phosphine ligands have been historically successful, recent research has also highlighted the efficacy of monodentate chiral ligands with a spiro backbone. rsc.orgacs.org
For instance, novel monodentate chiral phosphoramidite (B1245037) ligands, known as SIPHOS, have been synthesized from a 1,1'-spirobiindane-7,7'-diol backbone. acs.org Rhodium complexes of these SIPHOS ligands have proven to be highly efficient catalysts for the asymmetric hydrogenation of α-dehydroamino acid derivatives under mild conditions, achieving up to 99% enantiomeric excess (ee). acs.org The hydrogenation of methyl (Z)-2-acetamidocinnamate, a standard substrate, demonstrated high enantioselectivity in various aprotic solvents like CH2Cl2, toluene, and EtOAc. acs.org The success of these spiro-based ligands underscores the principle that a rigid scaffold can significantly enhance enantioselectivity in catalytic reactions. rsc.org
| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |
| α-dehydroamino esters | Rh/SIPHOS | Up to 99% | acs.org |
| N-(α-arylethenyl)acetamides | Rh/SIPHOS | High | acs.org |
| β-dehydroamino acid derivatives | Rh/SIPHOS | High | acs.org |
This table presents the performance of Rhodium-SIPHOS catalyst systems in the asymmetric hydrogenation of various functionalized olefins.
Palladium-catalyzed reactions are powerful tools for constructing complex molecules, including those with tetrasubstituted carbon centers in an enantioenriched form. nih.gov The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a notable example. nih.gov This methodology has been successfully applied to thietane (B1214591) 1,1-dioxides to install an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity from a racemic starting material. nih.gov This process demonstrates the potential for transforming the resulting alkylated products into novel, enantioenriched spirocycles, which are attractive building blocks in medicinal chemistry. nih.gov The success of this enantioconvergent reaction, where both E- and Z-enolates can be formed, relies on a palladium-mediated interconversion of the intermediate enolates, leading to high levels of enantioselectivity. nih.gov
Ruthenium complexes are also widely used in catalysis, including in asymmetric transformations where the ligand structure is critical. nih.govacs.org While specific examples detailing spiro[5.5]undecane-derived diphosphine ligands in ruthenium catalysis are not extensively documented in the provided context, the principles of ligand design from other transition metals are transferable. The synthesis of ruthenium complexes with various phosphine ligands is a well-established field. acs.orgresearchgate.net The rigidity and chirality of spiro-based diphosphine ligands are expected to impart high levels of stereocontrol in ruthenium-catalyzed reactions, analogous to their application in rhodium and palladium catalysis. The development of such ligands could offer new avenues for enantioselective transformations catalyzed by ruthenium.
Scaffold Design in Medicinal Chemistry Research (Focused on Molecular Mechanism)
Spirocyclic scaffolds are an exceptional tool in drug design, offering a way to fine-tune a molecule's conformational and physicochemical properties. researchgate.netnih.gov Incorporating a spiro center introduces a three-dimensional, rigid structure that can improve potency and selectivity while potentially enhancing metabolic stability and other ADME properties. nih.gov The spiro[5.5]undecane framework, in particular, has been explored as a core element in the design of inhibitors for various biological targets. dergipark.org.tr
The inherent rigidity of the spiro[5.5]undecane scaffold is a key attribute that medicinal chemists leverage to enhance binding specificity. researchgate.net By constraining the conformation of a molecule, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity. acs.org This pre-organization of the ligand into a bioactive conformation can improve its interaction with the defined binding pocket of a protein. acs.org
Spirocyclic compounds represent an underexplored area of chemical space with significant potential in drug discovery. researchgate.netnih.gov The defined three-dimensional arrangement of substituents on a spirocyclic core allows for precise orientation of functional groups to interact with specific residues in a target protein, thereby increasing selectivity and reducing off-target effects. nih.gov For example, in the development of inhibitors for the METTL3 enzyme, rigidifying a flexible linear hit compound by forming a spirocycle was a key strategy to enhance binding energy. acs.org
Derivatives based on the spiro[5.5]undecane scaffold have emerged as potent inhibitors of key enzymes implicated in human diseases.
Acetyl-CoA Carboxylase (ACC): Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid synthesis and metabolism, making it an attractive target for diseases like type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and cancer. nih.govplos.orgescholarship.org A series of spiropentacylamide derivatives were synthesized and evaluated for their ability to inhibit the two isoforms of ACC, ACC1 and ACC2. nih.gov One compound, 6o , demonstrated potent inhibitory activity against both isoforms. nih.gov Molecular docking studies provided mechanistic insight, revealing that the inhibitor forms crucial hydrogen bonds with backbone NH groups of residues Glu-B2026 and Gly-B1958 in the enzyme's active site. nih.gov Similarly, a series of inhibitors based on a spirocyclic pyrazololactam core was developed to improve upon a previous pyrazoloketone series, showing better chemical and metabolic stability while maintaining potent inhibition of ACC1 and ACC2. acs.org
| Compound | ACC1 IC50 (μM) | ACC2 IC50 (μM) | Reference |
| 6o | 0.527 | 0.397 | nih.gov |
This table shows the in vitro inhibitory potency of a representative spiropentacylamide derivative against human ACC1 and ACC2 enzymes.
METTL3: The METTL3/METTL14 protein complex is an essential "writer" of N6-methyladenosine (m6A), the most common internal modification in mRNA, and is implicated in various cancers. acs.orgnih.gov A medicinal chemistry campaign focused on optimizing a METTL3 hit compound led to the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives. acs.orgnih.gov This effort resulted in a remarkable 1400-fold improvement in potency, with the lead compound, UZH2 , exhibiting an IC50 of 5 nM. acs.orgnih.gov The strategy involved rigidifying the molecular scaffold by forming a spirocycle, which was envisioned to "freeze" the ligand in its preferred binding conformation. acs.org This approach successfully produced a series of potent and selective METTL3 inhibitors with favorable ADME properties. acs.orgnih.gov
| Compound | METTL3 IC50 (nM) | Reference |
| UZH2 (Compound 22) | 5 | acs.orgnih.gov |
This table highlights the potent inhibitory activity of the optimized 1,4,9-triazaspiro[5.5]undecan-2-one derivative against the METTL3 enzyme.
Receptor Agonism/Antagonism Research and Molecular Interactions (e.g., Neuropeptide Y Receptors, FFA1, μ-Opioid Receptors, σ1 Receptors)
Derivatives of the spiro[5.5]undecane scaffold are instrumental in the investigation of various G protein-coupled receptors (GPCRs) due to their unique three-dimensional structures which allow for specific molecular interactions.
Neuropeptide Y (NPY) Receptors: The neuropeptide Y system, which includes four functional receptors in humans (Y1, Y2, Y4, Y5), is a significant target in drug discovery. nih.govmedchemexpress.com These receptors, which primarily couple to Gi/o proteins, are involved in a wide array of physiological processes, including feeding behavior, blood pressure regulation, and neuroendocrine secretions. nih.govmedchemexpress.comembopress.org The development of subtype-selective ligands is a key area of research, and the rigid conformational constraints of spirocyclic structures are explored to achieve this selectivity. nih.govnih.gov
Free Fatty Acid Receptor 1 (FFA1): The FFA1 receptor, also known as GPR40, is a GPCR expressed in pancreatic β-cells that regulates insulin (B600854) release in response to fatty acids. nih.govsemanticscholar.org Research has focused on developing FFA1 agonists for the treatment of type 2 diabetes. A series of compounds incorporating a 1-oxa-9-azaspiro[5.5]undecane periphery, inspired by an advanced drug candidate, were synthesized and evaluated. nih.govsemanticscholar.org While many derivatives with polar groups were found to be inactive, likely due to reduced lipophilicity which is a known driver of potency for FFA1 ligands, two compounds featuring 2-pyridyloxy and 2-pyrimidinyloxy groups demonstrated notable agonist activity. nih.gov This finding is significant in the search for more polar FFA1 agonists that might avoid the liver toxicity seen with earlier, more lipophilic compounds. nih.gov
| Compound Decoration | EC₅₀ (μM) | Reference |
|---|---|---|
| 2-pyridyloxy group | 1.621 | nih.gov |
| 2-pyrimidinyloxy group | 0.904 | nih.gov |
μ-Opioid and σ1 Receptors: Spirocyclic structures have been central to the development of ligands targeting opioid receptors. Substituted spirocyclic cyclohexane (B81311) derivatives have been shown to possess affinity for both the μ-opioid receptor and the ORL1-receptor. google.com Furthermore, derivatives such as those based on a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for potential use in pain treatment. acs.org The concept of "biased agonism," where a ligand preferentially activates one intracellular signaling pathway (e.g., G protein pathway) over another (e.g., β-arrestin pathway), is a key area of opioid research aimed at separating analgesic effects from adverse side effects. acs.orgnih.gov Spirocyclic compounds like TRV130, which contains a 6-oxaspiro[4.5]decane core, have been developed as G protein biased μ-opioid receptor agonists. acs.orgnih.gov
Neuropharmacological Effects at a Molecular Level (e.g., Neurotrophic and Neurogenic Activities)
Research into spirocyclic scaffolds has revealed their potential to elicit significant neuropharmacological effects. A scaffold inspired by natural products, specifically a 2-oxa-spiro[5.4]decane framework, has been shown to be a potent agent for promoting neurotrophic and neurogenic activities. researchgate.netresearchgate.net This compound demonstrated enhanced neurotrophic and neurogenic action in various experimental models. researchgate.net
The molecular mechanism underlying these effects is attributed to the predominant activation of the TrkB-PI3K-AKT-CREB signaling pathway. researchgate.net This pathway is crucial for neuronal survival, growth, and plasticity. The spirocyclic compound was also found to exhibit neuroprotection in a mouse model of acute cerebral stroke. researchgate.net Additionally, it demonstrated anti-neuroinflammatory activity by down-regulating pro-inflammatory cytokines, indicating a multi-faceted mechanism of action beneficial for treating central nervous system (CNS) disorders. researchgate.net The neurotrophic hypothesis of depression suggests that targeting pathways like the brain-derived neurotrophic factor (BDNF) signaling cascade could be a promising therapeutic strategy, highlighting the potential of such spirocyclic compounds. researchgate.net
Antiviral Efficacy Mechanisms Targeting Viral Proteins (e.g., Influenza A/M2 Channel)
The spiro[5.5]undecane scaffold has been a key structural motif in the development of inhibitors for the Influenza A virus M2 proton channel. nih.govnih.gov This viral protein is the target for adamantane-based drugs like amantadine (B194251), but the prevalence of drug-resistant mutations (e.g., L26F, V27A, S31N) has diminished their effectiveness. nih.govresearchgate.net
In this context, Spiro[5.5]undecan-3-amine emerged as a lead compound that effectively inhibits not only the wild-type M2 channel but also the amantadine-resistant L26F and V27A mutants. nih.govnih.gov Its efficacy was confirmed in both in vitro assays using Xenopus oocytes and in vivo plaque reduction assays with recombinant viruses. nih.gov The mechanism of inhibition involves the compound binding inside the M2 channel pore, competing with amantadine for the same binding site. nih.govnih.gov This binding is voltage-independent, suggesting the charged amine group is located within the N-terminal half of the pore. nih.gov
| M2 Channel Type | Inhibition Status | Reference |
|---|---|---|
| Wild-Type (wt) | Effective Inhibitor | nih.govnih.gov |
| L26F Mutant (Amantadine-Resistant) | Effective Inhibitor | nih.govnih.gov |
| V27A Mutant (Amantadine-Resistant) | Effective Inhibitor | nih.govnih.gov |
Structure-Activity Relationship (SAR) Investigations of Spirocyclic Amine Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of spirocyclic amine scaffolds for various biological targets.
For inhibitors of the Influenza A/M2 channel, SAR studies on the spiro[5.5]undecane scaffold revealed that the primary amino group at the 3-position is nearly optimal for activity. nih.gov Further substitutions on this amine group generally led to a decrease in inhibitory potency against the M2 channel. nih.gov
In the context of FFA1 receptor agonists, SAR investigations of the 1-oxa-9-azaspiro[5.5]undecane periphery showed that while lipophilicity is a general driver of potency, the strategic introduction of specific polar groups, such as 2-pyridyloxy, can yield compounds with significant activity. nih.gov This highlights a nuanced relationship where the core spirocyclic structure must be appropriately decorated to achieve the desired biological effect.
For γ-aminobutyric acid type A receptor (GABAAR) antagonists based on a 3,9-diazaspiro[5.5]undecane scaffold, SAR studies identified the spirocyclic benzamide (B126) as a critical component. soton.ac.uk This moiety appears to compensate for the lack of a traditional acidic functional group typically found in GABAAR ligands. soton.ac.uk The research indicated that the positively charged secondary amine of the spirocycle establishes key electrostatic and hydrogen-bonding interactions within the receptor's binding pocket. soton.ac.uk
Advanced Materials Science Applications
Development of Organic Semiconductors
The unique, rigid, and three-dimensional architecture of spiro-compounds makes them valuable scaffolds in materials science, particularly in the development of organic semiconductors. Fused and spirocyclic derivatives are noted for their applications in this field. researchgate.net The spiro-center introduces a non-coplanar molecular geometry, which can be advantageous in preventing strong intermolecular π-π stacking in the solid state. This morphological control is crucial for tuning the electronic properties and charge-transport characteristics of organic semiconductor films, which are essential components in various electronic devices.
Use in Organic Light-Emitting Diodes (OLEDs) and Blue Luminescent Materials
Spirocyclic compounds have found significant application in the field of organic light-emitting diodes (OLEDs), especially in the development of stable and efficient blue emitters, which remains a challenge in OLED technology. scispace.com Spiro[fluorene-7,9'-benzofluorene]-type compounds, for example, have been successfully designed and synthesized for use as both host and dopant materials in blue OLEDs. researchgate.net
The spiro structure imparts high thermal stability and a high glass transition temperature, which are critical for the longevity and operational stability of OLED devices. Furthermore, the spiro-linkage helps to maintain a large energy gap, which is necessary for blue emission, while also disrupting conjugation in a way that can lead to high photoluminescence quantum yields. researchgate.net Devices fabricated using a spiro-type host material doped with a blue dopant have demonstrated good color purity and high efficiency, underscoring the importance of the spirocyclic scaffold in designing advanced luminescent materials for next-generation displays and lighting. researchgate.net
Development of Hole Transport Materials
Advanced research into organic electronics has consistently sought novel molecular architectures to improve the efficiency and stability of devices such as perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSCs). A key component in these devices is the hole transport material (HTM), which facilitates the efficient movement of positive charge carriers. While the spirobifluorene scaffold, notably in the form of SPIRO-OMeTAD, has been a benchmark HTM, the exploration of other spirocyclic systems remains an active area of investigation.
The spiro[5.5]undecane framework, a simpler saturated spirocyclic system, offers a three-dimensional and rigid structure. While literature specifically detailing derivatives of Spiro[5.5]undecan-1-amine as primary HTMs is not extensive, the core principles of HTM design suggest its potential. The amine functionality serves as an electron-donating group, a fundamental requirement for a p-type semiconductor. Functionalization of this amine, for instance, by creating triarylamine-type structures appended to the spiro[5.5]undecane core, could yield materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from a perovskite absorber layer. The rigid, non-planar spiro[5.5]undecane core could also play a crucial role in preventing intermolecular crystallization and π-π stacking, promoting the formation of stable amorphous films, which is a desirable morphological characteristic for efficient HTMs.
Supramolecular Chemistry and Molecular Recognition
The unique three-dimensional structure of spiro compounds makes them intriguing building blocks in the field of supramolecular chemistry, which focuses on non-covalent interactions between molecules. This compound, possessing both a rigid chiral scaffold and a functional amine group capable of hydrogen bonding, is a candidate for studies in molecular recognition.
Host-Guest Interactions and Inclusion Complex Formation
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The amine group of this compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various host molecules. For example, it could potentially form inclusion complexes with macrocyclic hosts like cyclodextrins or calixarenes.
In such a hypothetical complex, the nonpolar spiro[5.5]undecane portion of the molecule could be encapsulated within the hydrophobic cavity of a host molecule, driven by hydrophobic interactions. rsc.orgnih.gov The externally oriented amine group would remain available for further interactions or could influence the solubility and stability of the resulting complex. The formation and stoichiometry of such complexes are typically studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry, which can determine the association constants. For instance, the Benesi-Hildebrand method is often used to calculate the formation constant for 1:1 host-guest complexes. mdpi.com
Table 1: Potential Host-Guest System Parameters (This table is illustrative of typical data obtained in host-guest studies and is not based on published experimental results for this compound)
| Host Molecule | Guest Molecule | Solvent | Stoichiometry (Host:Guest) | Association Constant (Ka, M-1) | Technique |
|---|---|---|---|---|---|
| β-Cyclodextrin | This compound | Aqueous Buffer | 1:1 | Data Not Available | NMR, UV-Vis |
| p-Sulfonatocalix google.comarene | This compound | Aqueous Buffer | 1:1 | Data Not Available | Isothermal Titration Calorimetry |
Chiral Recognition Studies
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a fundamental process in chemistry and biology. The spiro[5.5]undecane skeleton itself is chiral when appropriately substituted, and the presence of the amine at the 1-position makes this compound a chiral molecule. nih.gov
As a chiral amine, it can be investigated as a chiral selector or as a substrate in chiral recognition studies. nih.gov The mechanism of recognition relies on the formation of transient diastereomeric complexes between the two interacting chiral species, which must differ in energy. This typically requires a minimum of three points of interaction (e.g., hydrogen bonds, steric repulsion, electrostatic interactions), often referred to as the "three-point interaction model". nih.gov
Derivatives of this compound could be designed to act as receptors for chiral guests, such as chiral carboxylic acids or amino acids. dergipark.org.tr The amine group could be functionalized to create amide, urea, or thiourea (B124793) moieties, which are excellent hydrogen bond donors for interacting with carboxylate anions. The rigid spiro framework would provide a well-defined chiral cavity, potentially leading to significant differences in binding affinity for different enantiomers of a guest molecule. The enantioselectivity of such a system is typically quantified by the ratio of the association constants for the two diastereomeric complexes (KR/KS).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[5.5]undecan-1-amine, and what key reaction conditions influence yield?
- Methodology : Spiro[5.5]undecane derivatives are typically synthesized via cyclization reactions. For example, cyclohexanone can undergo aldol condensation followed by hydrogenation to form the spirocyclic backbone . Non-peptidic analogs like 3,9-Diazaspiro[5.5]undecane (a structural relative) are synthesized using reductive amination or ring-closing metathesis, with yields dependent on catalysts (e.g., palladium or ruthenium complexes) and solvent polarity . Key parameters include temperature control (50–120°C) and inert atmosphere to prevent oxidation.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm spirojunction via distinct splitting patterns (e.g., geminal protons at the spiro carbon) .
- Gas Chromatography (GC) : Used for purity assessment (>98% as per TCI America protocols) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C11H21N, MW 171.33) and fragmentation patterns .
Q. How does this compound interact with heparan sulfate to promote cell adhesion in vitro?
- Methodology : Studies using Adhesamine analogs (e.g., 3,9-Diazaspiro[5.5]undecane) show cooperative binding to heparan sulfate via electrostatic interactions. Researchers employ surface plasmon resonance (SPR) to measure binding kinetics and fluorescence microscopy to visualize syndecan-4 clustering on cell membranes. Pre-treatment with heparitinase (to degrade heparan sulfate) serves as a negative control .
Advanced Research Questions
Q. What experimental strategies can differentiate the biological activity of this compound from its structural analogs like 3-azaspiro derivatives?
- Methodology :
- Comparative Binding Assays : Use isothermal titration calorimetry (ITC) to quantify affinity differences for heparan sulfate .
- Cellular Phenotyping : Compare syndecan-4 aggregation patterns in knockout cell lines (e.g., syndecan-4−/−) .
- Structural Analysis : X-ray crystallography or molecular docking can reveal how amine positioning (e.g., 1-amine vs. 3-amine) affects ligand-receptor interactions .
Q. How should researchers address discrepancies in reported EC50 values for this compound across different cell adhesion assays?
- Methodology :
- Standardized Protocols : Ensure consistent cell density, serum concentration, and heparinase treatment across labs .
- Data Normalization : Express EC50 relative to positive controls (e.g., fibronectin) to account for batch-to-batch variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and confounding variables (e.g., solvent DMSO % affecting activity) .
Q. What computational modeling approaches complement empirical studies in elucidating this compound’s mechanism of action?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model spirocyclic flexibility and heparan sulfate binding over microsecond timescales .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at the amine-heparin interface .
- Machine Learning : Train models on spiroamine bioactivity datasets to predict novel derivatives with enhanced specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
